

# Application Notes and Protocols for C24:1-Ceramide Antibody in Immunohistochemistry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C24:1-Ceramide

Cat. No.: B014512

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **C24:1-Ceramide** specific antibodies in immunohistochemistry (IHC). **C24:1-Ceramide**, a very long-chain ceramide, is a critical bioactive lipid involved in a multitude of cellular processes. Its detection in tissues can provide valuable insights into various pathological and physiological states.

## Introduction to C24:1-Ceramide

**C24:1-Ceramide** is a key member of the sphingolipid family, synthesized primarily by Ceramide Synthase 2 (CerS2). It plays a crucial role in maintaining the structural integrity of cell membranes and is involved in signaling pathways that regulate cell motility, proliferation, and apoptosis. Dysregulation of **C24:1-Ceramide** levels has been implicated in several diseases, including cancer, metabolic disorders, and cardiovascular diseases.

Immunohistochemical detection of **C24:1-Ceramide** allows for the visualization of its distribution and abundance within the tissue microenvironment, offering clues to its role in disease pathogenesis.

## C24:1-Ceramide in Disease

Elevated or decreased levels of **C24:1-Ceramide** have been associated with various pathological conditions. In ovarian cancer, a decrease in **C24:1-Ceramide** levels, due to the downregulation of CerS2, has been linked to increased metastatic potential.<sup>[1]</sup> Conversely, in some contexts, elevated levels of C24:1 ceramide in extracellular vesicles are associated with

aging and can induce senescence.[2] In metabolic diseases, the role of **C24:1-Ceramide** is complex, with some studies suggesting a protective role against insulin resistance, while others associate it with adverse cardiovascular events.[3]

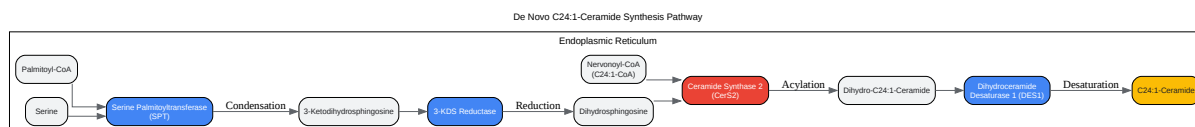
## Quantitative Data Summary

The following table summarizes quantitative data on **C24:1-Ceramide** levels in different biological contexts, primarily determined by mass spectrometry. This data can provide a baseline for interpreting IHC staining intensities.

Biological Context	Cell/Tissue Type	Fold Change/Concentration	Method of Quantification	Reference
Ovarian Cancer Metastasis	Metastasis-prone vs. Parental SKOV3 cells	Significant downregulation	Mass Spectrometry	[1]
Aging	Serum Extracellular Vesicles (Older vs. Younger Women)	~4-fold increase (15.4 vs. 3.8 pmol/sample)	Lipidomic Analysis	[4]
Aging	Serum Extracellular Vesicles (Older vs. Younger Monkeys)	~5-fold increase (9.3 vs. 1.8 pmol/sample)	Lipidomic Analysis	[4]

## Signaling Pathway

**C24:1-Ceramide** is synthesized through the de novo pathway, initiated by the condensation of serine and palmitoyl-CoA. The final step, the acylation of dihydrosphingosine with a C24:1 acyl-CoA, is catalyzed by Ceramide Synthase 2 (CerS2).



[Click to download full resolution via product page](#)

## De Novo Synthesis of **C24:1-Ceramide**

# Experimental Protocols

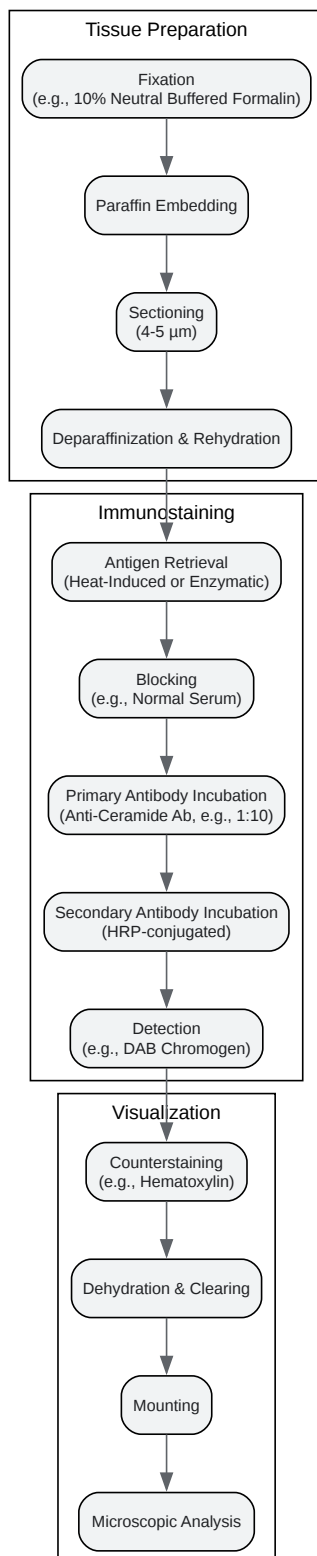
## Recommended Antibody

A commercially available anti-Ceramide Antibody (Clone: MID15B4) has been reported to recognize C16 and C24 ceramides and is validated for immunohistochemistry (IHC).<sup>[5][6]</sup> The following protocol is a representative procedure and should be optimized for your specific experimental conditions.

## Immunohistochemistry Workflow

The following diagram outlines the key steps in the immunohistochemical staining process for **C24:1-Ceramide**.

## Immunohistochemistry Workflow for C24:1-Ceramide

[Click to download full resolution via product page](#)

## IHC Staining Workflow

## Detailed Immunohistochemistry Protocol (Paraffin-Embedded Tissues)

### Materials:

- Formalin-fixed, paraffin-embedded tissue sections (4-5  $\mu\text{m}$ )
- Xylene
- Ethanol (100%, 95%, 70%)
- Deionized water
- Antigen retrieval buffer (e.g., Citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)
- Wash buffer (e.g., PBS or TBS)
- Blocking buffer (e.g., 5% normal goat serum in wash buffer)
- Primary antibody: Anti-Ceramide Antibody (e.g., clone MID15B4, suggested starting dilution 1:10)[5]
- Secondary antibody (e.g., HRP-conjugated goat anti-mouse IgM)
- DAB (3,3'-Diaminobenzidine) chromogen substrate kit
- Hematoxylin counterstain
- Mounting medium

### Procedure:

- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes for 5 minutes each).
  - Immerse in 100% ethanol (2 changes for 3 minutes each).
  - Immerse in 95% ethanol for 3 minutes.

- Immerse in 70% ethanol for 3 minutes.
- Rinse with deionized water.
- Antigen Retrieval:
  - This step is crucial for unmasking the lipid antigen. Heat-induced epitope retrieval (HIER) is recommended.
  - Immerse slides in pre-heated antigen retrieval buffer.
  - Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions (e.g., microwave at high power for 5-10 minutes, followed by 15-20 minutes of cooling).
  - Allow slides to cool to room temperature.
  - Rinse with wash buffer.
- Blocking Endogenous Peroxidase (if using HRP-conjugate):
  - Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
  - Rinse with wash buffer.
- Blocking:
  - Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
- Primary Antibody Incubation:
  - Dilute the anti-ceramide antibody to the optimized concentration (start with 1:10) in blocking buffer.
  - Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:

- Rinse slides with wash buffer (3 changes for 5 minutes each).
- Incubate with the HRP-conjugated secondary antibody at the recommended dilution for 1-2 hours at room temperature.
- Detection:
  - Rinse slides with wash buffer (3 changes for 5 minutes each).
  - Incubate with the DAB substrate solution until the desired brown color intensity is reached (monitor under a microscope).
  - Rinse with deionized water to stop the reaction.
- Counterstaining:
  - Counterstain with hematoxylin for 1-2 minutes.
  - "Blue" the sections in running tap water.
- Dehydration and Mounting:
  - Dehydrate the sections through graded ethanol solutions and xylene.
  - Mount with a permanent mounting medium.

#### Expected Results:

Positive staining for **C24:1-Ceramide** will appear as a brown precipitate at the sites of lipid localization. The subcellular localization may vary depending on the cell type and its metabolic state.

#### Controls:

- Negative Control: Omit the primary antibody incubation step to check for non-specific binding of the secondary antibody.
- Isotype Control: Use a mouse IgM isotype control at the same concentration as the primary antibody to assess background staining.

- Positive Control: Use a tissue known to express high levels of **C24:1-Ceramide** (e.g., liver tissue) to validate the staining procedure.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ceramide synthase 2-C24:1-ceramide axis limits the metastatic potential of ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide launches an acute anti-adhesion pro-migration cell signaling program in response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Quantifying Fluorescently Labeled Ceramide Levels in Human Sarcoma Cell Lines in Response to a Sphingomyelin Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- To cite this document: BenchChem. [Application Notes and Protocols for C24:1-Ceramide Antibody in Immunohistochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014512#c24-1-ceramide-antibody-for-immunohistochemistry-applications]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]



**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)